N-Methyl-1,3-benzodioxol-5-amine;hydrochloride
Description
Molecular Formula and Weight
Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 15205-27-3 (base compound) | |
| InChI Key | CEPGPPSMCRKGFJ-UHFFFAOYSA-N | |
| SMILES | C[NH2+]CC1=CC=C2OCOC2=C1 |
The absence of a dedicated CAS entry for the hydrochloride salt in available literature underscores the need for further characterization of this specific ionic form.
Crystallographic and Three-Dimensional Conformational Analysis
While direct crystallographic data for N-methyl-1,3-benzodioxol-5-amine hydrochloride remain unreported, insights can be extrapolated from structurally related compounds. For example, the hydrochloride salt of MDMA ($$ \text{C}{11}\text{H}{15}\text{NO}2 \cdot \text{HCl} $$) crystallizes in a monoclinic system with space group $$ P21/n $$, featuring hydrogen-bonded networks between the ammonium group and chloride ions. Similar intermolecular interactions are anticipated in N-methyl-1,3-benzodioxol-5-amine hydrochloride due to the presence of the protonated amine and chloride counterion.
Predicted Crystallographic Features
- Hydrogen bonding : The $$ \text{NH}_2^+ $$-Cl$$^-$$ interaction likely dominates the packing arrangement.
- Torsional angles : The methylamine side chain is expected to adopt a staggered conformation relative to the benzodioxole ring, minimizing steric hindrance.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
$$ ^1\text{H} $$ NMR :
- Aromatic protons : Two doublets ($$ \delta $$ 6.70–6.85 ppm) corresponding to H-6 and H-7 of the benzodioxole ring.
- Methylene group : A triplet ($$ \delta $$ 3.45 ppm) for the $$ \text{CH}2\text{NH}2^+ $$ moiety, coupled to adjacent protons.
- Methyl group : A singlet ($$ \delta $$ 2.90 ppm) for the N-methyl group.
$$ ^{13}\text{C} $$ NMR :
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- $$\lambda_{\text{max}}$$ : 236 nm and 287 nm in aqueous solution, attributed to $$\pi \rightarrow \pi^*$$ transitions within the benzodioxole chromophore.
Comparative Analysis with Related Benzodioxolamine Derivatives
Structural and Functional Comparisons
Key Observations
Properties
IUPAC Name |
N-methyl-1,3-benzodioxol-5-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-9-6-2-3-7-8(4-6)11-5-10-7;/h2-4,9H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFUWUBYVWGZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC2=C(C=C1)OCO2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,3-benzodioxol-5-amine;hydrochloride typically involves the methylation of 1,3-benzodioxol-5-amine. One common method is the reaction of 1,3-benzodioxol-5-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1,3-benzodioxol-5-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-Methyl-1,3-benzodioxol-5-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research explores its potential therapeutic applications, such as its role in developing new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-Methyl-1,3-benzodioxol-5-amine;hydrochloride involves its interaction with specific molecular targets. It is known to affect neurotransmitter systems, particularly serotonin and dopamine pathways. The compound may act as a serotonin receptor agonist or antagonist, modulating the release and uptake of neurotransmitters. This interaction can lead to various physiological and psychological effects .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Behavioral Studies
- In rats trained to discriminate (+)-MBDB from saline, MDMA and 3,4-methylenedioxyamphetamine (MDA) fully substitute for the MBDB cue, confirming shared mechanistic pathways. However, hallucinogens (e.g., LSD) and stimulants (e.g., amphetamine) fail to substitute, highlighting the unique entactogen class .
Structural-Activity Relationships (SAR)
- Side-Chain Length : Increasing the amine side chain from methyl (target compound) to ethyl (MBDB) enhances serotonin receptor affinity but reduces dopamine transporter inhibition, reducing abuse liability .
- Rigid Analogs: Cyclization of the side chain (e.g., 5,6-methylenedioxy-2-aminoindan) improves metabolic stability and reduces oxidative stress, a critical factor in neurotoxicity .
Biological Activity
N-Methyl-1,3-benzodioxol-5-amine; hydrochloride, commonly referred to as MBDB (N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine), is a compound structurally related to MDMA (3,4-methylenedioxymethamphetamine) and has garnered attention for its neuropharmacological properties. This article reviews the biological activity of MBDB, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
MBDB is classified as a phenethylamine and is characterized by the following chemical structure:
The compound features a methylene bridge connecting a benzodioxole moiety to a butanamine structure, which is crucial for its biological activity.
Neuropharmacological Actions
Research indicates that MBDB exhibits significant neuropharmacological effects primarily through serotonin modulation. The major actions include:
- Increased Serotonin Release : MBDB enhances serotonin release in the brain, similar to MDMA but with less potency .
- Inhibition of Reuptake : It inhibits the reuptake of serotonin and noradrenaline, contributing to its stimulant effects. Dopamine release is also slightly increased, although this effect is less pronounced compared to MDMA .
The mechanism by which MBDB exerts its effects appears to involve:
- Serotonergic Mechanisms : The compound acts primarily on serotonin transporters, leading to increased synaptic serotonin levels.
- Behavioral Activity : Studies show that MBDB can act as a discriminative stimulus in trained rats, indicating its psychoactive properties . The behavioral effects are distinct from classical stimulants and hallucinogens, suggesting a unique pharmacological profile.
Behavioral Studies
In various studies involving animal models, MBDB has been shown to produce effects similar to those of MDMA. For instance:
- Discriminative Stimulus Properties : In rats trained to distinguish between saline and MBDB, the compound produced full substitution for MDMA but not for other stimulants or hallucinogens . This suggests that while MBDB shares some properties with MDMA, it does not mimic all effects associated with traditional stimulants.
Comparative Analysis with MDMA
A comparative analysis of MBDB and MDMA reveals that while both compounds enhance serotonin levels, MBDB does so with reduced potency. The following table summarizes key differences:
| Property | MBDB | MDMA |
|---|---|---|
| Serotonin Release | Increased | Increased |
| Reuptake Inhibition | Moderate | Stronger |
| Dopamine Release | Slightly Increased | Significantly Increased |
| Behavioral Substitution | Full (for MDMA) | Full (for itself) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-1,3-benzodioxol-5-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclization and amine formation reactions. For example, benzodioxol derivatives are often prepared through bromoacetamido intermediates reacted with hydroxylamine sulfate and methylamine under controlled pH and temperature . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., dioxane or ethanol), and reaction time. Post-synthetic purification via recrystallization or column chromatography is critical for isolating the hydrochloride salt .
Q. How is the structural integrity of N-Methyl-1,3-benzodioxol-5-amine hydrochloride validated in crystallographic studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (SHELXS/SHELXL) is used for structure solution and refinement, while ORTEP-III (with WinGX GUI) visualizes anisotropic displacement parameters . Validation tools like PLATON check for geometric anomalies (e.g., bond lengths, angles) and solvent-accessible voids . Crystallographic data should be deposited in repositories like the Cambridge Structural Database (CSD) .
Q. What safety protocols are recommended for handling N-Methyl-1,3-benzodioxol-5-amine hydrochloride in laboratory settings?
- Methodological Answer : Due to potential irritancy (common in amine hydrochlorides), use fume hoods, nitrile gloves, and eye protection. Material Safety Data Sheets (SDS) for structurally similar compounds (e.g., Radafaxine hydrochloride) recommend storage at 2–8°C in airtight containers to prevent hygroscopic degradation . Spills should be neutralized with bicarbonate solutions.
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during refinement of N-Methyl-1,3-benzodioxol-5-amine hydrochloride?
- Methodological Answer : For disordered regions, use PART instructions in SHELXL to model split positions, constrained via SIMU/DELU restraints. Twinned data (e.g., non-merohedral twinning) require HKLF 5 format in SHELXL and analysis via the ROTAX algorithm . Advanced validation metrics (Rint, GooF) should align with IUCr guidelines to ensure reproducibility .
Q. What experimental strategies are effective in studying the biological activity of N-Methyl-1,3-benzodioxol-5-amine derivatives?
- Methodological Answer : Design assays targeting receptors common to benzodioxol analogs (e.g., serotonin or dopamine receptors). Use in vitro models (cell lines expressing target receptors) with dose-response curves (IC50/EC50). For in vivo studies, consider pharmacokinetic parameters (e.g., bioavailability of the hydrochloride salt in rodent models) . Impurity profiling via HPLC-MS ensures compound integrity during bioassays .
Q. How can computational modeling predict the stability and reactivity of N-Methyl-1,3-benzodioxol-5-amine hydrochloride under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis pathways. Solvation models (e.g., COSMO-RS) predict solubility changes in physiological buffers. Compare results with experimental NMR (e.g., <sup>1</sup>H and <sup>13</sup>C) and pH-stability studies .
Q. What analytical techniques are suitable for detecting trace impurities in synthesized N-Methyl-1,3-benzodioxol-5-amine hydrochloride?
- Methodological Answer : High-Resolution LC-MS (e.g., Q-TOF) identifies by-products (e.g., demethylated analogs). Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) quantifies impurities ≥0.1%. For chiral purity, use Chiralpak columns with polar mobile phases .
Q. How can hygroscopicity challenges be mitigated during formulation of N-Methyl-1,3-benzodioxol-5-amine hydrochloride for solid dosage forms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
